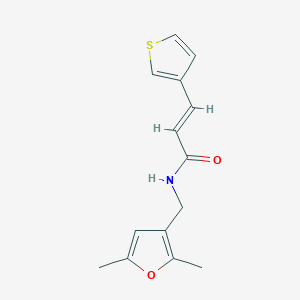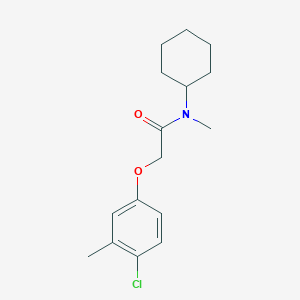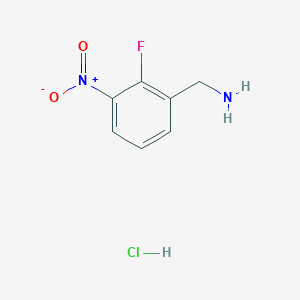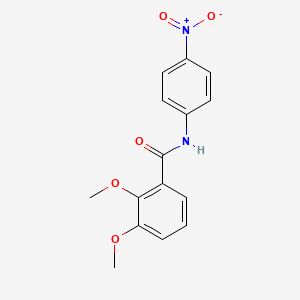
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(thiophen-3-yl)acrylamide, also known as DMF-TA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Molecular Engineering for Solar Cell Applications
Research on organic sensitizers for solar cells has demonstrated that molecules comprising donor, electron-conducting, and anchoring groups can be molecularly engineered to enhance solar energy conversion efficiency. For instance, sensitizers developed for anchoring onto TiO2 films have shown unprecedented efficiencies in photon to current conversion, indicative of the potential of acrylamide derivatives in renewable energy technologies (Sanghoon Kim et al., 2006).
Polymer Synthesis and Characterization
Acrylamides play a crucial role in the polymerization processes, leading to materials with varied applications from biomedical to industrial. For example, N,N-Dialkylacrylamides have been polymerized using specific catalysts to produce polymers with narrow molecular weight distributions and specific configurations, indicating the importance of acrylamide derivatives in producing materials with precise properties (M. Kobayashi et al., 1999).
Synthesis of Pyrimidine Derivatives
Acrylamide derivatives are utilized in the synthesis of pyrimidine derivatives, demonstrating their importance in medicinal chemistry and drug development. These compounds have been synthesized from reactions with amidines to produce pyrimidones, highlighting the versatility of acrylamide derivatives in synthesizing heterocyclic compounds with potential therapeutic applications (L. Sokolenko et al., 2017).
Bioconjugation and Drug Delivery Systems
The RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) demonstrates the application of acrylamide derivatives in developing well-defined aldehyde-containing copolymers. These materials are significant for bioconjugation, illustrating the potential of acrylamide derivatives in creating drug delivery systems (N. Rossi et al., 2008).
Environmental Sensing and Removal of Heavy Metals
Nonconjugated biocompatible macromolecular luminogens have been synthesized for the sensing and removal of Fe(III) and Cu(II), showcasing the environmental applications of acrylamide derivatives. These materials offer sensitive detection and efficient removal of heavy metals, highlighting their potential in environmental remediation (Arnab Dutta et al., 2020).
Propriétés
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-7-13(11(2)17-10)8-15-14(16)4-3-12-5-6-18-9-12/h3-7,9H,8H2,1-2H3,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPORXSVVCSNIQJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(thiophen-3-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)
![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)
![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)



![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)
![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2520512.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2520514.png)